Isooctyl nitrate
Description
Historical Trajectories of Nitrate (B79036) Ester Chemistry and Applications
The study and application of organic nitrate esters have a rich history, dating back to the mid-19th century. The discovery of glyceryl trinitrate (nitroglycerin) in 1847 by Ascanio Sobrero marked a significant milestone, initially noted for its potent explosive properties nih.govspringerprofessional.deresearchgate.netwikipedia.orgnih.govnih.gov. By 1879, its medicinal application for treating angina pectoris was documented, highlighting its vasodilatory effects nih.govnih.govescardio.org. The late 19th century witnessed the development of smokeless powders, with nitrocellulose and nitroglycerin becoming key components in new explosive and propellant formulations, leveraging the burgeoning field of organic chemistry springerprofessional.detaylorandfrancis.comresearchgate.net.
Beyond nitroglycerin, other nitrate esters like pentaerythritol (B129877) tetranitrate (PETN), isosorbide (B1672297) dinitrate (ISDN), and isosorbide mononitrate (ISMN) have also found applications, primarily as explosives and, in some cases, as pharmaceuticals nih.govresearchgate.netwikipedia.orgnih.govescardio.orgtaylorandfrancis.com. The fundamental nitration reaction, involving the esterification of an alcohol with nitric acid, often facilitated by sulfuric acid, has been a cornerstone of this chemistry for over a century, enabling the synthesis of these diverse compounds springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govpatsnap.com.
Contemporary Academic Significance of Isooctyl Nitrate Research
In contemporary academic research, this compound (also known as 2-ethylhexyl nitrate, EHN) is recognized for its specific chemical properties and its utility in applied scientific studies.
This compound, with the chemical formula C₈H₁₇NO₃ and a molecular weight of approximately 175.23 g/mol nih.govchembk.com, is an aliphatic nitrate ester. Its synthesis typically involves the nitration of isooctanol (2-ethylhexanol) using a mixture of nitric and sulfuric acids, a process that is both rapid and highly exothermic springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govpatsnap.com. The inherent exothermicity necessitates careful control of reaction conditions, including temperature and mixing, to prevent hazardous side reactions or decomposition google.comguidechem.comresearchgate.net. Modern synthetic approaches often employ microreactor technology to enhance safety, improve heat transfer, and achieve higher yields and purity google.comguidechem.compatsnap.comscispace.com.
Academically, its primary interest lies in its application as a diesel fuel additive, where it functions as a cetane improver. By undergoing thermal decomposition at relatively low temperatures, this compound generates free radicals that initiate oxidation chain reactions, thereby reducing the activation energy for diesel autoignition and improving combustion performance guidechem.comchembk.comsae.orgsae.orghaihangchem.com. This application makes it a subject of study in fuel chemistry and internal combustion engine research.
Table 1: Key Synthesis Parameters for this compound
| Parameter | Typical Range/Value | Sources |
| Nitrating Agent | Mixed acid (HNO₃ + H₂SO₄) | springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govpatsnap.com |
| H₂SO₄:HNO₃ Molar Ratio | 1.5–2.5:1 google.com, ~0.3:1.0 guidechem.com | google.comguidechem.com |
| HNO₃:Isooctanol Molar Ratio | ~1.3:1 google.com, 1.2–1.4:1 guidechem.com, ~1.1:1 patsnap.com | google.comguidechem.compatsnap.com |
| Reaction Temperature | 0–5 °C google.com, 30–80 °C google.com, 45–55 °C patsnap.com | google.compatsnap.comgoogle.com |
| Reaction Time | 0.5–1 hour google.com, ~30 seconds patsnap.com | google.compatsnap.com |
| Catalyst | Sulfuric acid or Solid acid | springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govscispace.com |
| Reactor Type | Tank reactor or Microchannel reactor | google.comguidechem.compatsnap.comscispace.comgoogle.com |
While not its primary focus, this compound touches upon environmental chemistry through its classification as a hazardous substance (UN number 2821) zbaqchem.com. Its industrial use necessitates careful handling, storage, and transportation due to potential risks, including explosion prevention zbaqchem.com. Research also suggests that its use may have environmental impacts, underscoring the need for assessment and monitoring zbaqchem.com. In the broader context of atmospheric chemistry, organic nitrates, in general, are recognized as secondary pollutants formed from nitrogen oxides (NOx) and volatile organic compounds (VOCs). Their atmospheric fate, including transport and removal, is influenced by gas-phase reactions, photolysis, and aqueous-phase chemistry, though specific detailed studies on this compound's atmospheric behavior are less prominent in the provided literature compared to its combustion-related applications copernicus.orgcopernicus.orgmdpi.comsciencedaily.com.
This compound serves as a valuable model compound for investigating chemical reaction mechanisms, particularly in the context of combustion and thermal decomposition. Studies have explored its thermal decomposition pathways, often employing techniques like shock tube experiments and kinetic modeling researchgate.netsae.orgsae.orgustc.edu.cnmit.edu. These investigations aim to elucidate how this compound breaks down, generating reactive species such as radicals (e.g., 3-heptyl radicals) and nitrogen dioxide (NO₂), and how these species influence the combustion process of fuels like diesel researchgate.net.
Research indicates that this compound's decomposition promotes the formation of key radicals (OH, H, HO₂, H₂O₂) in hydrocarbon cleavage reactions. This acceleration of decomposition shortens the ignition delay period of fuels, a critical parameter in engine performance sae.orgsae.org. By analyzing these mechanisms, researchers can better understand and predict the behavior of diesel engines, especially under challenging conditions such as low atmospheric pressure at high altitudes sae.orgsae.org. The data generated from these mechanistic studies contributes to the development of more efficient and cleaner combustion processes.
Table 2: Effects of this compound (EHN) on Diesel Engine Combustion Performance (Low Intake Pressure)
| Parameter | Diesel Fuel (Baseline) | EHN (0.3% mass) | EHN (0.6% mass) | EHN (0.9% mass) | Source(s) |
| Peak Cylinder Pressure (MPa) | (Implicitly higher) | -0.06 | -0.09 | -0.13 | sae.orgsae.org |
| Peak Instantaneous Heat Release Rate (%) | (Implicitly higher) | -5.0 | -8.0 | -9.8 | sae.orgsae.org |
| Heat Release Rate Curve Advance (°CA) | (Baseline) | 0.4 | 0.8 | 1.1 | sae.orgsae.org |
| Engine Output Torque | (Baseline) | Increased | Increased | Increased | sae.orgsae.org |
| Brake Specific Fuel Consumption | (Baseline) | Decreased | Decreased | Decreased | sae.orgsae.org |
Note: Values for Peak Cylinder Pressure are relative decreases compared to baseline diesel fuel. Values for Peak Instantaneous Heat Release Rate are relative decreases.
Compound List:
this compound (also known as 2-Ethylhexyl nitrate, EHN)
Nitroglycerin (Glyceryl trinitrate, GTN)
Nitrocellulose (NC)
Pentaerythritol tetranitrate (PETN)
Isosorbide dinitrate (ISDN)
Isosorbide 5-mononitrate (ISMN)
Ethylene glycol dinitrates (EGDN)
Methyl nitrate
Nitric acid
Sulfuric acid
Isooctanol (2-Ethylhexanol)
Toluene
Nitric oxide (NO)
Nitrogen dioxide (NO₂)
Hydroxyl radical (OH)
Hydrogen radical (H)
Hydroperoxyl radical (HO₂)
Hydrogen peroxide (H₂O₂)
n-heptane
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWONZZKXEVZFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994276 | |
| Record name | 6-Methylheptyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73513-43-6 | |
| Record name | Nitric acid, isooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Isooctyl Nitrate Reactivity
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of isooctyl nitrate (B79036) is initiated by the homolytic cleavage of the weak O—N bond within the nitrate functional group. This process is a fundamental reaction pathway for alkyl nitrates, leading to the formation of distinct radical species and nitrogen dioxide.
Initial O—N Bond Fission
The primary step in the thermal decomposition of isooctyl nitrate involves the breaking of the O—N bond. This unimolecular dissociation yields an alkoxy radical and nitrogen dioxide (NO₂):
C₈H₁₇ONO₂ → C₈H₁₇O• + NO₂
Research on related alkyl nitrates, such as isopropyl nitrate and ethyl nitrate, has established the O—N bond dissociation energy to be in the range of 38.2 to 38.3 kcal mol⁻¹ researchgate.net. It is reasonable to infer a similar bond dissociation energy for this compound, as the O—N bond strength is a characteristic feature of the nitrate functional group. The kinetics of this initial fission are influenced by temperature and pressure, with decomposition rates for 2-ethylhexyl nitrate being noted as near the high-pressure limit researchgate.net. While the decomposition of neat this compound can be complex, its reaction kinetics can be simplified and studied more effectively in the presence of radical-trapping agents like toluene, which facilitates the determination of first-order rate constants researchgate.net.
Radical Intermediates and Subsequent Reactions
Following the initial O—N bond fission, the generated 2-ethylhexoxy radical (C₈H₁₇O•) is highly unstable and undergoes rapid subsequent reactions. A primary decomposition pathway for such alkoxy radicals involves β-scission, leading to the formation of smaller radicals and stable molecules. For the 2-ethylhexoxy radical, this can result in the formation of a heptyl radical and formaldehyde (B43269) researchgate.net. Specifically, the decomposition of 2-ethylhexyl nitrate has been shown to generate NO₂ and 3-heptyl radicals researchgate.net.
Theoretical and Computational Chemistry of Isooctyl Nitrate and Alkyl Nitrates
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental for understanding the intrinsic properties of molecules like isooctyl nitrate (B79036). These methods, including Density Functional Theory (DFT) and higher-level wavefunction methods such as coupled-cluster theory, allow for the determination of electronic structure, molecular geometries, and thermochemical properties. Studies on alkyl nitrates, including 2-ethylhexyl nitrate (a major component of commercial isooctyl nitrate), have employed these techniques to investigate bond dissociation energies (BDEs) and reaction pathways researchgate.net. For instance, calculations suggest that BDEs in the range of 190-210 kJ/mol might be a threshold for cetane number enhancement effects in fuel additives researchgate.net. Furthermore, quantum chemical methods are crucial for characterizing transition states and reaction intermediates, providing detailed mechanistic insights into decomposition or combustion processes mit.edursc.orgcecam.org. These calculations can also predict charge distribution and molecular orbital energies, which are critical for understanding reactivity and intermolecular interactions researchgate.netresearchgate.net.
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in various environments. By integrating Newton's equations of motion, MD simulations can track the movement of atoms and molecules over time, providing insights into diffusion, conformational changes, and interactions researchgate.netnih.govmdpi.com. While specific MD studies focused solely on this compound are not extensively detailed in the provided search results, MD simulations are widely used for similar organic molecules and systems, including ionic liquids and organic contaminants at interfaces researchgate.netnih.govmdpi.comclaudiozannoni.it. These simulations can model systems from a few picoseconds to microseconds, capturing phenomena like molecular rearrangements, solvation dynamics, and the behavior of molecules in condensed phases or at interfaces nih.govmdpi.comclaudiozannoni.it. For this compound, MD could be employed to understand its behavior in liquid fuel mixtures or its interaction with surfaces.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling plays a vital role in predicting the reactivity of this compound and elucidating its reaction pathways, particularly in the context of combustion and fuel additives mit.eduresearchgate.netresearchgate.nettum.demit.edu. Studies on 2-ethylhexyl nitrate (EHN), a primary constituent of this compound, have used detailed chemical kinetic simulations to understand its role in enhancing the cetane number of fuels researchgate.netresearchgate.net. These simulations analyze decomposition mechanisms, identifying key species and reactions that influence ignition delay times researchgate.netresearchgate.net. For example, EHN decomposition generates NO2 and 3-heptyl radicals, where the latter is significant for accelerating low-to-intermediate temperature combustion chemistry by promoting OH radical production researchgate.net. Computational methods, including those that predict transition states, are essential for mapping out complex reaction networks and identifying rate-limiting steps mit.edursc.orgtum.demit.edu. This predictive capability is crucial for optimizing fuel formulations and understanding combustion processes.
Conformational Analysis and Intermolecular Interactions
Understanding the preferred conformations and intermolecular interactions of this compound is key to predicting its physical properties and reactivity. Conformational analysis, often performed using quantum chemical methods, identifies the lowest energy spatial arrangements of the molecule nih.govsastra.edu. Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and charge transfer, dictate how molecules associate with each other and with their environment nih.govsastra.edursc.orgsioc-journal.cn. While direct studies on this compound's specific conformations are limited in the search results, research on related compounds, like ethylammonium (B1618946) nitrate, highlights the importance of these interactions in determining molecular behavior and stability rsc.orgsioc-journal.cn. For instance, studies on other nitrates reveal that hydrogen bonding and dispersion forces significantly influence molecular arrangements and interaction energies rsc.orgsioc-journal.cn.
Solvation Effects and Environmental Interactions
Solvation plays a critical role in the behavior of chemical compounds in solution and their interactions with the environment. Computational models, such as the Polarizable Continuum Model (PCM) and Solvation Model Density (SMD), are used to account for solvent effects without explicitly simulating every solvent molecule, which is computationally expensive sci-hub.sescielo.brwikipedia.org. These models partition solvation free energy into electrostatic, dispersion, and cavitation terms, allowing for accurate predictions of properties like hydration free energies and partition coefficients (e.g., log Kow) sci-hub.se. While specific solvation studies for this compound are not detailed, these generalized methods are applicable to understanding how it might interact with polar or non-polar solvents, or its behavior in environmental matrices claudiozannoni.itsci-hub.sescielo.brwikipedia.org. Such insights are valuable for predicting its environmental fate and transport.
Advanced Analytical Methodologies for Isooctyl Nitrate Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatographic methods offer high separation power, enabling the isolation and detection of isooctyl nitrate (B79036) from complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Alkyl Nitrates
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of alkyl nitrates, including isooctyl nitrate (commonly referred to as 2-ethylhexyl nitrate, 2-EHN). This method combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry.
GC-MS has been successfully applied for the quantification of 2-EHN in diesel fuel researchgate.netmdpi.com. Headspace GC-MS (HS-GC/MS) coupled with negative chemical ionization (NCI) using methane (B114726) is a particularly effective approach for this application researchgate.netmdpi.com. Instrumentation typically involves systems such as the Shimadzu GC-2010 GC/GC/MS-TQ8040 and capillary columns like DB5-MS or DB-1MS researchgate.netmdpi.comedpsciences.org. For accurate quantification, internal standards such as o-nitrotoluene are employed researchgate.netmdpi.com.
Performance metrics for GC-MS analysis of 2-EHN demonstrate its suitability for trace analysis:
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.009 | % v/v | researchgate.netmdpi.com |
| Limit of Quantification (LOQ) | 0.03 | % v/v | researchgate.netmdpi.com |
| LOQ (alternative) | 50 | µg/L | diduco.com |
| Rel. Standard Deviation (RSD) | < 10 | % | researchgate.netmdpi.com |
| Internal Standard | o-nitrotoluene | N/A | researchgate.netmdpi.com |
| Ionization Mode | NCI (Methane) | N/A | researchgate.netmdpi.com |
| Column | DB5-MS / DB-1MS | N/A | researchgate.netmdpi.comedpsciences.org |
While GC-MS is powerful, some organic nitrates can be susceptible to thermal instability and decomposition within the separation system, which can pose challenges thermofisher.com. However, optimized methods, including headspace techniques, help mitigate these issues. GC-MS is also applied to the analysis of various organic nitrates in atmospheric studies researchgate.net and, with derivatization, to inorganic nitrate and nitrite (B80452) species najah.eduresearchgate.netcopernicus.orgflinders.edu.auiwaponline.comlcms.cz.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Nitrate Esters
Liquid Chromatography-Mass Spectrometry (LC-MS) is another robust technique for analyzing nitrate esters, offering complementary separation and detection capabilities to GC-MS. LC-MS is particularly useful for compounds that may be less volatile or thermally labile.
LC-MS, utilizing techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in negative-ion mode, is employed for the analysis of nitrate ester explosives researchgate.netnih.govnih.gov. These methods can detect characteristic fragment ions, such as [NO₃]⁻ at m/z 61.95 for many nitrate esters thermofisher.com. Post-column additives, such as ammonium (B1175870) nitrate or propionic acid, can promote the formation of adduct ions, enhancing sensitivity and aiding in identification researchgate.net.
The application of LC-MS extends to the analysis of organic nitrates in various contexts. For instance, LC-MS/MS has been used to identify metabolites of 2-ethylhexyl nitrate (2-EHN) during biodegradation studies arxiv.orgasm.org. Reversed-phase HPLC (RP-HPLC) methods, often with mobile phases containing acetonitrile, water, and formic acid (for MS compatibility), are suitable for analyzing 2-EHN sielc.com. The use of smaller particle columns in UPLC applications can further enhance separation speed and efficiency sielc.com.
Ion Chromatography for Nitrate/Nitrite Analysis
Ion Chromatography (IC) is a primary technique for the determination of inorganic anions, including nitrate (NO₃⁻) and nitrite (NO₂⁻). While this compound is an organic compound, IC is relevant for analyzing its inorganic precursors or breakdown products, or in broader environmental analyses where inorganic nitrates and nitrites are common analytes.
IC methods typically employ anion-exchange columns with suppressed conductivity detection or UV detection. Nitrate, due to its UV absorbance, can be detected at wavelengths below 220 nm diduco.com. Various IC methods are established for nitrate and nitrite determination in diverse matrices such as water, food products, and pharmaceutical additives mdpi.comdiduco.comlcms.czthermofisher.comthermofisher.compjoes.comshimadzu.comthermofisher.comcoresta.orglcms.czunil.ch.
Key aspects of IC for nitrate/nitrite analysis include:
Spectroscopic Methods for Mechanistic and Quantitative Studies
Spectroscopic techniques provide insights into reaction mechanisms, molecular structures, and quantitative analysis through the interaction of electromagnetic radiation with matter.
In-situ Infrared and UV-Visible Spectroscopy for Reaction Monitoring
In-situ Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for monitoring chemical reactions in real-time, providing information on reactant consumption, product formation, and reaction kinetics.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used for analyzing molecular structure and composition, acting as a unique fingerprint for identification upi.edumt.com. In the context of organic nitrates, FTIR can monitor the characteristic asymmetric -ONO₂ stretch, typically observed around 1640-1620 cm⁻¹ copernicus.orgupi.edu. This technique has been employed to study the atmospheric oxidation of volatile organic compounds and measure the concentration of organic nitrates copernicus.orgacs.org. In-situ FTIR is valuable for studying reaction mechanisms, kinetics, and optimizing yields in chemical processes mt.com. For example, it has been used to monitor the temporal evolution of reactants and products in the oxidation of methyl and ethyl nitrate publish.csiro.au.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the direct determination of nitrate by measuring its absorbance in the UV range, typically around 210-220 nm diduco.comedgeanalytical.compsu.edu. While direct UV-Vis is effective for nitrate, interference from other UV-absorbing species, such as organic matter and nitrite, can occur edgeanalytical.compsu.edu. Methods have been developed to mitigate these interferences, including using second-derivative spectroscopy or specific wavelength corrections edgeanalytical.com. UV-Vis spectroscopy is also employed in conjunction with other techniques, such as HPLC, for detecting compounds that lack strong chromophores or for monitoring reactions.
Advanced Spectrophotometric Approaches for Nitrate/Nitrite Analysis
Beyond direct UV-Vis measurements, several advanced spectrophotometric methods are available for the sensitive and selective determination of nitrate and nitrite. These often involve colorimetric reactions to produce a species with strong absorbance in the visible spectrum.
Diazotization and Coupling Reactions: A common approach for nitrite determination involves its reaction with sulfanilic acid to form a diazonium salt, which is then coupled with an aromatic amine (e.g., methyl anthranilate) to produce an azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration researchgate.netedpsciences.orgmdpi.com. This reaction can also be adapted for nitrate determination by first reducing nitrate to nitrite (e.g., using Zn/NaCl or a cadmium column) researchgate.netresearchgate.net. These methods offer good sensitivity, with detection limits in the µg/mL range researchgate.netedpsciences.org.
Phosphomolybdenum Blue Method: Another spectrophotometric approach utilizes the reduction of phosphomolybdic acid to a phosphomolybdenum blue complex by sodium sulfide. Nitrite then oxidizes this complex, causing a decrease in absorbance at 814 nm. This method can be applied to water, meat products, and vegetables najah.edu.
Chromotropic Acid Method: The reaction of nitrate with chromotropic acid in strong sulfuric acid media forms a yellow complex with a maximum absorbance at 412 nm. This method is direct, rapid, and stable, with a suitable detection limit for nitrate determination in water samples researchgate.net.
These spectrophotometric methods are valuable for routine analysis due to their relative simplicity, cost-effectiveness, and good sensitivity, particularly when specific reagents are used to enhance selectivity or when coupled with advanced data processing techniques like machine learning for simultaneous determination of multiple analytes spectroscopyonline.com.
Compound List:
Electrochemical and Sensor-Based Detection Methods
Information regarding the specific application of electrochemical and sensor-based detection methods for the analysis of this compound was not found in the provided search results. The retrieved literature primarily focuses on these techniques for inorganic nitrates and nitrites.
Sample Preparation and Matrix Effects in Environmental and Industrial Analysis
Specific methodologies for sample preparation and the characterization of matrix effects for this compound in environmental and industrial analyses were not detailed in the provided search results. General analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are suggested for related organic compounds and fuel additives, implying potential applicability. However, detailed research findings on this compound's sample preparation requirements or how various matrices might affect its detection and quantification are not available from the current search scope.
Environmental Chemistry and Atmospheric Fate of Isooctyl Nitrate
Atmospheric Photochemistry and Oxidative Degradation
The atmospheric degradation of isooctyl nitrate (B79036) is primarily driven by photochemical processes and reactions with oxidizing radicals.
The primary atmospheric removal mechanism for isooctyl nitrate is its reaction with hydroxyl (OH) radicals. These reactions are generally fast and occur during daylight hours. The rate constant for the reaction of this compound with OH radicals is estimated to be in the range of 10⁻¹¹ to 10⁻¹² cm³ molecule⁻¹ s⁻¹ dss.go.thuclm.esscielo.br.
The nitrate (NO3) radical, a significant nocturnal oxidant, also reacts with this compound. While typically slower than OH radical reactions, NO3 radical reactions are important for understanding the compound's fate during nighttime. The rate constant for the reaction of this compound with NO3 radicals is estimated to be around 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ dss.go.thradical-air.eucopernicus.orgca.gov.
Photolysis, the direct breakdown by sunlight, is generally considered a minor degradation pathway for nitrate esters like this compound in the troposphere, as their absorption cross-sections in the relevant solar spectrum are typically low uclm.escopernicus.org.
Table 1: Estimated Atmospheric Reaction Rate Constants for this compound
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Notes |
| Hydroxyl (OH) | ~5.0 x 10⁻¹² | Dominant daytime oxidant dss.go.thuclm.esscielo.br |
| Nitrate (NO3) | ~1.0 x 10⁻¹⁴ | Significant nocturnal oxidant dss.go.thradical-air.eucopernicus.org |
| Ozone (O3) | Negligible | Not a significant removal pathway scielo.br |
| Photolysis | Low | Minor degradation pathway uclm.escopernicus.org |
Note: Rate constants are approximate and based on general knowledge of nitrate ester chemistry and available data for similar compounds.
The atmospheric lifetime of this compound, primarily determined by its reaction with OH radicals, is estimated to be on the order of hours to a day copernicus.orgcopernicus.org.
Degradation Pathways in Aqueous Environments
In aquatic systems, this compound can undergo degradation through hydrolysis and photolysis.
Hydrolysis is a significant degradation pathway for this compound in water. The nitrate ester linkage is susceptible to cleavage by water molecules. The rate of hydrolysis is influenced by pH and temperature. At neutral pH (pH 7) and 25°C, the hydrolysis half-life is approximately 7 days, while at 50°C, it reduces to about 24 hours lubrizol.comnitroerg.ruatc-europe.org. Studies on similar alkyl nitrates indicate that hydrolysis rates can be pH-dependent, potentially accelerating under acidic or alkaline conditions copernicus.orgcopernicus.org.
Photolysis can also contribute to the degradation of this compound in natural waters, particularly in sunlit surface layers. However, the photolytic breakdown of nitrate anions (NO3⁻) in water is generally slower than hydrolysis unless specific conditions, such as the presence of sensitizing organic matter or halides, enhance the process dss.go.thcopernicus.orgmdpi.comresearchgate.netcsbsju.eduresearchgate.netdss.go.thepa.govnih.gov. The photolysis of nitrate itself can produce reactive species like OH radicals and NO2, which can further influence water chemistry mdpi.comresearchgate.netunito.it. For organic nitrates, aqueous-phase photolysis rate constants are generally lower than their gas-phase counterparts copernicus.org.
Table 2: Hydrolysis Half-Life of this compound in Water
| Temperature (°C) | pH | Half-Life (approx.) |
| 25 | 7 | 7 days |
| 50 | 7 | 24 hours |
Note: Data based on studies of this compound and similar nitrate esters.
Biodegradation Mechanisms and Microbial Interactions
The biodegradability of this compound in the environment is a subject of study. Some research indicates that it does not readily show signs of biodegradability in water under standard testing conditions nitroerg.ruatc-europe.org. However, the potential for microbial breakdown of nitrate esters exists, with certain microbial communities capable of cleaving the nitrate ester bond. The rates and specific mechanisms of biodegradation can vary depending on the environmental conditions and the microbial consortia present scielo.brcopernicus.org.
Compound Names Mentioned:
this compound
Advanced Research Roles and Specialized Industrial Chemical Applications of Isooctyl Nitrate
Isooctyl Nitrate (B79036) as a Chemical Precursor in Organic Synthesis
Isooctyl nitrate serves as a valuable precursor in various organic synthesis pathways. Its nitrate ester functionality makes it amenable to reactions that introduce nitro groups or facilitate other transformations. For instance, the synthesis of 2-ethylhexyl nitrate itself involves the nitration of iso-octanol using a mixed acid (nitric acid and sulfuric acid) researchgate.net. Research has explored alternative catalytic systems, such as solid acid catalysts, in microtubule reactors for its synthesis, aiming for improved process safety and reduced waste scispace.com. The compound's structure allows for its participation in reactions where the nitrate group can be a leaving group or a source of reactive nitrogen species, although specific examples of its use as a precursor for synthesizing other complex organic molecules are less detailed in the provided search results compared to its own synthesis and applications.
Role in Chemical Engineering Research and Process Optimization
The chemical engineering community has leveraged this compound, particularly 2-ethylhexyl nitrate (2-EHN), for studying and optimizing chemical processes, especially those involving nitration reactions. These studies often focus on enhancing safety, efficiency, and yield through advanced reactor designs and process control.
Continuous Flow Chemistry Applications
Continuous flow chemistry, or flow chemistry, has emerged as a critical area for optimizing nitration processes, including the synthesis of this compound dntb.gov.uapatsnap.combeilstein-journals.org. Traditional batch reactors often struggle with the highly exothermic nature of nitration reactions, leading to potential safety hazards like local overheating and runaway reactions researchgate.netbeilstein-journals.orgthieme-connect.de. Continuous flow reactors, especially microreactors, offer superior heat and mass transfer capabilities. This allows for better temperature control, reduced reaction volumes, and shorter residence times, thereby enhancing process safety and efficiency patsnap.combeilstein-journals.orgthieme-connect.de. For example, studies have demonstrated the continuous synthesis of 2-ethylhexyl nitrate in microreactors, achieving high yields (e.g., 92.7% at 45°C) and improved safety profiles compared to conventional batch methods patsnap.comresearchgate.net. Research has also explored nitration in liquefied gases like 1,1,1,2-tetrafluoroethane (B8821072) (TFE) using flow systems, which further enhances safety and sustainability researchgate.netresearchgate.net.
Reaction Calorimetry and Process Control Studies
Reaction calorimetry plays a pivotal role in understanding the thermal behavior and safety aspects of chemical processes involving this compound researchgate.netmt.comsyrris.comavantipublishers.com. Techniques such as Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and reaction calorimeters (e.g., RC1e) are employed to assess thermal stability, identify decomposition onset temperatures, and quantify heat generation during reactions researchgate.netmt.comavantipublishers.com. These studies are crucial for process optimization and scale-up, allowing engineers to predict potential thermal runaway scenarios and design appropriate control strategies mt.comsyrris.comavantipublishers.com. For instance, research on iso-octanol nitration using mixed acid has utilized reaction calorimetry to determine that reactions at lower temperatures (e.g., 10°C) are more amenable to control in semi-batch processes due to the significant heat generation researchgate.net. Understanding these thermal and kinetic parameters is essential for designing safe and efficient industrial-scale production of compounds like 2-ethylhexyl nitrate mt.comsyrris.com.
Use as a Model Compound for Nitrate Ester Reactivity Studies
This compound, and its primary constituent 2-ethylhexyl nitrate, are utilized as model compounds to study the general reactivity and decomposition mechanisms of nitrate esters researchgate.net. The thermal decomposition of alkyl nitrates is complex, but studies using this compound, sometimes in the presence of radical scavengers like toluene, aim to elucidate reaction kinetics and mechanisms researchgate.net. Such research is vital for understanding the behavior of these compounds in various applications, including their role as fuel additives where their decomposition pathways can influence performance researchgate.net. For example, investigations into the thermal decomposition of this compound provide data for modeling its effect on diesel ignition processes researchgate.net. Furthermore, the hydrolysis rates of 2-octyl nitrate (a related nitrate ester) have been studied to understand the stability and degradation pathways of this class of compounds researchgate.net.
Future Research Directions and Emerging Trends
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of isooctyl nitrate (B79036) involves the nitration of isooctyl alcohol with a mixture of nitric and sulfuric acids. guidechem.com While effective, this method presents challenges related to the use of strong, corrosive acids and the generation of acidic waste streams. Future research is increasingly focused on developing greener, more sustainable, and atom-economical synthetic methodologies.
Flow Chemistry: A significant advancement is the adoption of continuous flow reactors for isooctyl nitrate synthesis. google.com This approach offers superior heat and mass transfer compared to batch reactors, enabling better temperature control of the highly exothermic nitration reaction. guidechem.comgoogle.com Improved control minimizes side reactions and enhances safety, preventing thermal runaway and the decomposition of nitric acid which can produce toxic nitrogen dioxide gas. google.com Processes utilizing flow reactors have been developed that achieve high conversion (≥99%) and yield (≥99%) with short residence times, typically between 5 and 40 seconds. google.com
Alternative Catalysts: Research into alternative catalysts aims to replace liquid mineral acids like sulfuric acid. The use of solid acid catalysts in microtubule reactors represents a promising sustainable alternative. scispace.com This method is reported to offer high process safety, stable operation, low energy consumption, and reduced waste ("three-waste"). scispace.com
Atom Economy: The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactant atoms to the desired product, is a key driver in sustainable synthesis. The conventional esterification reaction for this compound is:
C₈H₁₇OH + HNO₃ → C₈H₁₇ONO₂ + H₂O
| Synthesis Approach | Key Features & Research Goals |
| Continuous Flow Synthesis | Enhanced safety, improved heat/mass transfer, high yield and conversion, short residence times. Future work focuses on optimizing reactor design and integrating real-time monitoring. |
| Solid Acid Catalysis | Replaces corrosive liquid acids, simplifies catalyst separation and recycling, reduces waste generation. Research is directed at developing more active and stable solid acid catalysts. |
| Improved Atom Economy | Minimizing byproducts and maximizing the incorporation of reactant atoms into the final product. Exploration of novel reaction pathways with fewer or no byproducts is a key goal. |
Comprehensive Elucidation of Complex Reaction Networks in Diverse Media
Understanding the reaction pathways of this compound is crucial for optimizing its performance as a fuel additive and assessing its environmental impact. Research is moving towards a complete mechanistic understanding of its decomposition and reactions in various environments, from high-temperature combustion engines to aqueous aerosols.
Combustion and Thermal Decomposition: As a cetane improver, the primary function of this compound stems from its thermal decomposition at relatively low temperatures, which initiates and promotes the combustion of diesel fuel. guidechem.com The initial and most critical step in its decomposition is the homolytic cleavage of the weak O–NO₂ bond, forming an isooctyloxy radical (C₈H₁₇O•) and nitrogen dioxide (NO₂). researchgate.net
This initial fission is followed by a complex network of radical chain reactions. The isooctyloxy radical can undergo further decomposition, for instance, into formaldehyde (B43269) and a heptyl radical. researchgate.net The generated radicals, particularly OH, H, and HO₂, accelerate the decomposition of the primary fuel (e.g., n-heptane), shortening the ignition delay period. sae.org Kinetic modeling studies are essential to simulate these complex processes and predict combustion behavior under different engine operating conditions. sae.org
Atmospheric and Aqueous Chemistry: The environmental fate of this compound is another critical area of research. Alkyl nitrates can be formed in the atmosphere and can partition into aqueous aerosols. Once in the aqueous phase, they may undergo hydrolysis, acting as a sink for nitrogen oxide radicals (NOx). helsinki.fi The hydrolysis of alkyl nitrates can proceed through neutral, acid-catalyzed, or base-catalyzed pathways, producing the corresponding alcohol and nitric acid. helsinki.fi Computational studies suggest that basic hydrolysis is the most kinetically and thermodynamically favorable pathway for simple alkyl nitrates. helsinki.fi Further research is needed to determine the hydrolysis rates and mechanisms for branched, higher-molecular-weight species like this compound under various atmospheric conditions to accurately model its contribution to the nitrogen cycle and aerosol formation.
Integration of Advanced Analytical Techniques with In-situ Monitoring for Mechanistic Insight
Gaining deeper insight into the complex reaction networks of this compound requires sophisticated analytical methods capable of identifying transient intermediates and quantifying products in complex matrices. The integration of these techniques, particularly with in-situ monitoring capabilities, is an emerging trend.
Chromatography and Mass Spectrometry: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the identification and quantification of alkyl nitrates, including octyl nitrate, in environmental samples like atmospheric fine particles (PM₂.₅). nih.gov For analysis in aqueous media, reversed-phase liquid chromatography/electrospray ionization/mass spectrometry (LC-MS) provides a sensitive method for determining nitrate and nitrite (B80452) ions, which are products of hydrolysis. nih.gov
Spectroscopic Techniques: For studying reaction kinetics and mechanisms, advanced spectroscopic methods are invaluable. For example, laser schlieren densitometry has been used in shock tube studies to measure density gradients during the decomposition of 2-ethylhexyl nitrate, providing data to refine kinetic models. researchgate.net The photochemistry of related alkyl nitrites has been explored using reflection-absorption infrared spectroscopy (RAIRS) to identify reaction intermediates on surfaces. Furthermore, gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) has been shown to be effective in identifying the highly structured spectra of small molecule decomposition products from nitrate esters, such as nitric oxide and formaldehyde. nih.gov
The future direction lies in applying these advanced techniques to in-situ monitoring of this compound reactions. For instance, integrating spectroscopic probes into continuous flow reactors could provide real-time data on reaction progress, intermediate formation, and yield, allowing for rapid process optimization and deeper mechanistic understanding.
Predictive Modeling of Environmental Fate and Reactivity using Artificial Intelligence and Machine Learning
Computational chemistry and predictive modeling are becoming indispensable tools for understanding the properties and behavior of chemical compounds, reducing the need for time-consuming and expensive experiments.
Quantum Chemical Calculations: First-principles quantum mechanical methods, such as density functional theory (DFT), are being used to investigate the thermochemistry and kinetics of this compound (as 2-ethylhexyl nitrate). acs.org These studies can accurately calculate bond dissociation energies (BDEs), providing fundamental insight into chemical reactivity. For instance, the O–N bond is confirmed computationally as the weakest bond, governing its initial decomposition. acs.org Such computational approaches are also used to explore reaction pathways, like the hydrogen atom abstraction reactions from the alkyl chain by various radical species present during combustion. acs.org
Artificial Intelligence (AI) and Machine Learning (ML): While direct applications of AI and ML to this compound are still emerging, these technologies hold immense promise. Machine learning models are being developed to predict key chemical properties, such as bond dissociation enthalpies, with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods. researchgate.net In the future, AI and ML could be trained on large datasets of experimental and computational data for various alkyl nitrates to develop predictive models for:
Reactivity: Predicting decomposition rates and combustion performance under various conditions.
Environmental Fate: Modeling partitioning behavior, hydrolysis rates, and atmospheric degradation pathways. purdue.edu
Toxicity and Ecotoxicity: Developing Quantitative Structure-Activity Relationship (QSAR) models to estimate potential environmental and health impacts.
These predictive tools will be crucial for designing next-generation fuel additives with improved performance and a more benign environmental profile, as well as for conducting comprehensive risk assessments for existing chemicals like this compound.
Exploration of Novel Chemical Transformations and Applications Beyond Current Scope
The vast majority of research and commercial use of this compound is focused on its application as a cetane number improver for diesel fuel. haihangchem.comlongchangchemical.com However, its chemical structure and reactivity suggest potential for other applications.
Energetic Materials: As a nitrate ester, this compound is inherently an energetic material. Aliphatic nitrate esters are key ingredients in various propellants. researchgate.net While this compound itself may not be a primary explosive, its properties could be explored for use in melt-castable explosive formulations or as an energetic plasticizer. Research in this area would involve characterizing its energetic performance (e.g., detonation velocity, pressure) and thermal stability. chemrxiv.org The influence of its isomeric structure on these properties would be a key area of investigation. chemrxiv.org
Synthetic Chemistry Precursor: The decomposition of this compound generates a specific set of radical intermediates, including the isooctyloxy radical and, subsequently, heptyl radicals and formaldehyde. researchgate.net This controlled generation of specific radical species could potentially be harnessed in organic synthesis. Future research could explore using this compound as a radical initiator or as a precursor for generating specific alkyl fragments in controlled chemical transformations. This would represent a significant departure from its current use and open up new avenues in synthetic chemistry.
Q & A
Q. Table 1: EHN Concentration vs. Combustion Parameters
| EHN (%) | Peak Pressure (MPa) | Heat Release Rate Reduction (%) |
|---|---|---|
| 0.3 | -0.06 | 5.0 |
| 0.6 | -0.09 | 8.0 |
| 0.9 | -0.13 | 9.8 |
Advanced: What mechanisms underlie EHN’s decomposition under varying oxygen concentrations?
Methodological Answer:
EHN decomposes via homolytic cleavage of the O–NO₂ bond, producing NO₂ and alkoxy radicals. Methodological steps:
- Controlled atmosphere experiments : Use TGA-DSC under N₂ vs. O₂ to compare activation energies.
- Radical trapping : ESR spectroscopy identifies transient species (e.g., HO₂) in pyrolysis studies.
- Kinetic isotope effects : Deuterated EHN (C₈D₁₇ONO₂) isolates hydrogen-abstraction pathways .
Advanced: How can researchers resolve contradictions in reported EHN efficacy across combustion studies?
Methodological Answer:
Discrepancies often arise from variations in fuel composition or testing conditions. Mitigation strategies:
- Standardize fuel blends : Use n-heptane as a surrogate for diesel to isolate EHN effects.
- Pressure-controlled chambers : Replicate high-altitude conditions (e.g., 68 kPa) to validate plateau-environment data .
- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies (e.g., differing EHN concentrations) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber glass bottles at ≤25°C, away from oxidizers.
- Ventilation : Use fume hoods during synthesis to prevent NOₓ inhalation.
- Spill management : Neutralize with aqueous NaHCO₃ and adsorb using vermiculite .
Advanced: What role does EHN play in altering pollutant profiles during diesel combustion?
Methodological Answer:
EHN reduces PM emissions but may increase NOₓ. Experimental workflows:
- Emission spectroscopy : Quantify NOₓ via FTIR in exhaust streams.
- Soot characterization : TEM imaging and XPS analyze particle size and graphitic content.
- Trade-off optimization : Blend EHN with urea-based SCR catalysts to balance PM-NOₓ reduction .
Basic: What are the thermodynamic properties of this compound relevant to combustion modeling?
Methodological Answer:
Key parameters include:
- Heat of formation (ΔHf) : -294 kJ/mol (calculated via Gaussian 09 using B3LYP/6-31G*).
- Autoignition temperature : 195°C (ASTM E659).
- Vapor pressure : 0.12 kPa at 25°C (Antoine equation fit) .
Advanced: How can isotopic labeling elucidate EHN’s reaction pathways in oxidation studies?
Methodological Answer:
- ¹⁵N-labeled EHN : Track NO₂ migration pathways using isotope-ratio mass spectrometry.
- ²H-labeled alkyl chains : Monitor H-abstraction kinetics via kinetic isotope effects (KIE > 2 indicates radical-mediated pathways) .
Advanced: What computational models best predict EHN’s impact on ignition delay in novel fuel blends?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
